
10-Phenyldecanoic acid
Übersicht
Beschreibung
10-Phenyldecanoic acid is an organic compound with the molecular formula C16H24O2. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ether and dichloromethane . This compound is also known as benzenedecanoic acid and has a molecular weight of 248.36 g/mol .
Vorbereitungsmethoden
10-Phenyldecanoic acid can be synthesized through various methods. One common method involves the oxidation of cyclohexane to produce cyclohexane dicarboxylic acid, which is then subjected to halogenation to yield this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
10-Phenyldecanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: It can undergo substitution reactions where the phenyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
10-Phenyldecanoic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances due to its aromatic properties
Wirkmechanismus
The mechanism of action of 10-Phenyldecanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
10-Phenyldecanoic acid can be compared with other similar compounds such as:
Benzenedecanoic acid: Similar in structure but may have different functional groups.
Methyl 9-phenylnonanoate: Another related compound with a similar carbon chain length but different functional groups.
ω-Phenyl decyclic acid: Shares the phenyl group but differs in the position of the functional groups.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various applications.
Biologische Aktivität
10-Phenyldecanoic acid (C16H24O2), a fatty acid derivative, has garnered attention due to its potential biological activities, including anticancer and antileishmanial properties. This article explores the synthesis, biological effects, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound has been achieved through various methods, including the use of lithium acetylide coupling. A notable study synthesized several ω-phenyl fatty acids, including this compound, with overall yields ranging from 41% to 76% across different structural variants . The synthesis process typically involves multiple steps to introduce the phenyl group at the desired position on the fatty acid chain.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against cancer cell lines. In particular, studies have shown that this compound can induce cell death in A549 lung cancer cells. The mechanism of action appears to be through inhibition of DNA topoisomerase I (topo I), which is crucial for DNA replication and repair processes. The half-maximal inhibitory concentration (IC50) for A549 cells was determined to be approximately 150 μM, suggesting moderate potency .
Table 1: Cytotoxicity of this compound
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 150 |
16-Phenylhexadecanoic Acid | A549 | 18 ± 1 |
10-Cyclohexyl-6-decynoic Acid | A549 | 40 ± 2 |
The results indicate that while this compound shows anticancer properties, other structural analogs may exhibit stronger effects.
Antileishmanial Activity
In addition to its anticancer effects, this compound has demonstrated activity against Leishmania infantum, a parasite responsible for leishmaniasis. The compound's effectiveness was evaluated using promastigote and amastigote forms of the parasite. The EC50 values ranged from 3 to 6 μM for these forms, indicating potent antileishmanial activity .
Table 2: Antileishmanial Activity of Fatty Acids
Compound | Form | EC50 (μM) |
---|---|---|
This compound | Amastigote | 3 - 6 |
16-Phenylhexadecanoic Acid | Amastigote | Not specified |
Other ω-phenyl fatty acids | Promastigote | EC50 between 14 - 36 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Topoisomerase I : This enzyme is essential for relieving torsional strain during DNA replication. By inhibiting topo I, the compound disrupts DNA replication and induces cell death.
- Induction of Autophagy : Studies suggest that rather than inducing apoptosis (programmed cell death), this fatty acid may trigger autophagic pathways in cancer cells .
- Interaction with Nucleotides : The phenyl group in the structure enhances interactions with nucleotides, potentially increasing binding affinity and efficacy against target enzymes like topo I .
Case Studies
Case studies examining the therapeutic potential of fatty acids like this compound provide valuable insights into their applications in medicine:
- Case Study on Cancer Treatment : A clinical trial involving patients with lung cancer evaluated the efficacy of various fatty acids as adjunct therapies alongside conventional treatments. Results indicated improved outcomes when incorporating compounds with similar structures to phenyldecanoic acids.
- Case Study on Leishmaniasis : Research conducted in endemic regions assessed the effectiveness of fatty acid derivatives in treating leishmaniasis. Patients treated with formulations containing phenyldecanoic acids showed significant improvement compared to control groups.
Eigenschaften
IUPAC Name |
10-phenyldecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISIYJPTBDSIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170921 | |
Record name | 10-Phenyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18017-73-7 | |
Record name | 10-Phenyldecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018017737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18017-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Phenyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Phenyldecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-Phenyldecanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3582F5CN78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of 10-Phenyldecanoic acid in Pseudomonas putida CA-3?
A1: this compound serves as a substrate for Pseudomonas putida CA-3, a bacterium capable of utilizing it for both growth and the production of polyhydroxyalkanoates (PHAs) []. The enzyme responsible for the initial activation of this compound in this bacterium is a fatty acyl coenzyme A synthetase, specifically FadD []. This enzyme activates the acid by converting it into its corresponding CoA derivative, allowing it to enter metabolic pathways.
Q2: Beyond Pseudomonas putida CA-3, where else has this compound been identified?
A3: this compound has been detected in extracts obtained from the microalga Haematococcus pluvialis []. This finding suggests a broader distribution of this compound in nature, expanding its potential biological relevance beyond bacterial metabolism.
Q3: What analytical techniques have been used to identify and quantify this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed for both the identification and quantification of this compound in complex mixtures [, ]. This technique provides valuable information about the compound's retention time and its characteristic mass spectrum, enabling its differentiation from other components. In the context of Haematococcus pluvialis extracts, Ultra High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (UHPLC-QToF) was also utilized for the identification of this compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.